Product packaging for N-Cyclohexyl-N-methylcyclohexanamine(Cat. No.:CAS No. 7560-83-0)

N-Cyclohexyl-N-methylcyclohexanamine

Cat. No.: B149193
CAS No.: 7560-83-0
M. Wt: 195.34 g/mol
InChI Key: GSCCALZHGUWNJW-UHFFFAOYSA-N
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Description

Contextualizing Tertiary Amines in Contemporary Chemical Science

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. infopetitenation.ca They are classified as primary, secondary, or tertiary based on the number of these substituent groups attached to the nitrogen atom. infopetitenation.cancert.nic.in Tertiary amines, having three such groups, are distinguished by the absence of a hydrogen atom on the nitrogen, which influences their chemical reactivity and basicity. infopetitenation.cancert.nic.in

In contemporary science, tertiary amines are of immense importance. They are integral to biochemistry, appearing in essential molecules like alkaloids and hormones, and are crucial building blocks in the synthesis of polymers, dyes, and agrochemicals. infopetitenation.cancert.nic.in Their significance is particularly pronounced in the pharmaceutical industry; more than 40% of all drugs and drug candidates contain an amine functional group, and of these, 60% are tertiary amines. news-medical.neteuropeanpharmaceuticalreview.com Molecules containing tertiary amine structures are found in a wide array of impactful medicines, including antibiotics, antihistamines, and cancer treatments, where they can enhance solubility and are often key to the drug's biological activity. infopetitenation.canews-medical.net

Industrially, tertiary amines are economically significant as intermediates. They serve as polymerization and curing catalysts in the production of epoxy and polyurethane plastics, act as corrosion inhibitors, and are used as raw materials for detergents and flocculants. ohans.com The development of new methods to synthesize these valuable molecules remains an active area of research, aiming to create faster and simpler pathways to novel tertiary amines for potential use in treating a wide range of diseases. news-medical.neteuropeanpharmaceuticalreview.com

Research Significance of N-Cyclohexyl-N-methylcyclohexanamine

The research significance of this compound, also known by synonyms such as N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine, lies primarily in its application as a specialized catalyst and reagent in both polymer chemistry and fine organic synthesis. chemicalbook.comnih.gov

One of its most prominent roles is as a catalyst in the polyurethane industry. It functions as a low-odor tertiary amine auxiliary catalyst that helps to improve the surface curing, or skin setting, of both soft and rigid polyurethane foams. newtopchem.comnewtopchem.com This application is critical in the manufacturing of polyurethane-based building materials and spray foams. newtopchem.comnewtopchem.com Its function as a catalyst extends to its use in the production of plastic moulds derived from polyurethane. ohans.com The compound is also categorized for industrial use as a process regulator and a blowing agent. nih.gov

Beyond polymer science, this compound serves as a valuable reagent in targeted organic reactions. Research has demonstrated its utility as:

A base in the Palladium-catalyzed 5-endo-trig cyclization of specific alcohol derivatives. chemicalbook.com

A catalyst during the O-phenylation of tertiary alcohols with organobismuth(V) compounds. chemicalbook.com

A reagent in the base preparation of 13C2- and 2H phenethylamines, which are used as internal standards for isotope dilution mass spectrometry (IDMS). chemicalbook.com

These specific applications highlight the compound's value to researchers for its ability to facilitate complex chemical transformations and to act as a controlling agent in polymerization processes.

Scope and Research Objectives for the Compound

The primary scope of research involving this compound is centered on its catalytic activity. The overarching objectives are to harness and optimize its properties to enhance the efficiency of chemical processes and the quality of resulting materials.

Key research objectives for this compound include:

Optimization of Polyurethane Production: A major goal is to investigate its role as an auxiliary catalyst to better control the curing process of polyurethane foams. Research aims to fine-tune reaction kinetics to achieve desired material properties, such as improved skin formation, while maintaining low odor in the final product. newtopchem.com

Development of Novel Synthetic Methodologies: In organic synthesis, researchers aim to explore the compound's potential as a base or catalyst in a wider range of chemical reactions. The objective is to leverage its specific steric and electronic properties to achieve high yields and selectivity in the synthesis of complex organic molecules. chemicalbook.com

Enhancement of Catalytic Efficiency: Ongoing research seeks to understand the structure-activity relationship of this compound. By modifying its chemical structure, scientists aim to develop even more effective and specialized catalysts for various applications, from polymer manufacturing to the synthesis of fine chemicals.

The focused investigation into these areas underscores the compound's potential as a valuable tool for advancing both material science and synthetic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 7560-83-0 chemicalbook.comnih.govnist.gov
Molecular Formula C₁₃H₂₅N chemicalbook.comnist.govchemscene.com
Molecular Weight 195.34 g/mol chemicalbook.comnih.gov
Boiling Point 265 °C chemicalbook.comfishersci.com
Density 0.912 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.49 chemicalbook.com
Appearance Clear liquid chemicalbook.com

Table 2: Synonyms for this compound

Synonym
Dicyclohexylmethylamine
N-Methyldicyclohexylamine
N,N-Dicyclohexylmethylamine
Cyclohexanamine, N-cyclohexyl-N-methyl-
N-cyclohexyl-N-methyl-Cyclohexanamine

Source: chemicalbook.comnih.govnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25N B149193 N-Cyclohexyl-N-methylcyclohexanamine CAS No. 7560-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-N-methylcyclohexanamine
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InChI

InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GSCCALZHGUWNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044727
Record name N-Cyclohexyl-N-methylcyclohexanamine
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Molecular Weight

195.34 g/mol
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Physical Description

Liquid, Clear slightly yellow liquid or white solid; [MSDSonline]
Record name Cyclohexanamine, N-cyclohexyl-N-methyl-
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Record name N-Methyl dicyclohexylamine
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Vapor Pressure

0.01 [mmHg]
Record name N-Methyl dicyclohexylamine
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CAS No.

7560-83-0
Record name Methyldicyclohexylamine
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Record name N-Methyl dicyclohexylamine
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Record name N,N-Dicyclohexylmethylamine
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Record name Cyclohexanamine, N-cyclohexyl-N-methyl-
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Record name N-Cyclohexyl-N-methylcyclohexanamine
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Record name N-cyclohexyl-N-methylcyclohexylamine
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Record name N,N-DICYCLOHEXYLMETHYLAMINE
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Advanced Synthetic Methodologies for N Cyclohexyl N Methylcyclohexanamine and Its Analogues

Catalytic Hydrogenation Routes for N-Cyclohexyl-N-methylcyclohexanamine

Catalytic hydrogenation represents a prominent and efficient pathway for the synthesis of this compound and its analogues. These methods typically involve the reduction of aromatic rings or the reductive amination of carbonyl compounds in the presence of a metal catalyst and a hydrogen source.

Hydrogenation of Methylaniline with Supported Nickel Catalysts

The catalytic hydrogenation of N-methylaniline is a direct route to produce N-methylcyclohexylamine, an analogue of this compound. This process involves the saturation of the aromatic ring of N-methylaniline in the presence of a catalyst, typically supported nickel, under a hydrogen atmosphere. chemicalbook.com The efficiency of this reaction is highly dependent on the catalyst composition and reaction parameters such as temperature and hydrogen pressure.

Nickel-based catalysts, often supported on materials like alumina (B75360) or silica, are frequently employed due to their high activity and cost-effectiveness. The reaction is generally carried out at elevated temperatures and pressures to facilitate the complete reduction of the benzene (B151609) ring. For instance, the hydrogenation of aniline (B41778), a related primary amine, over a nickel-chromium catalyst has been shown to be a zero-order reaction with respect to aniline and approaches a first-order reaction with respect to hydrogen at pressures of 2-4 MPa. osti.gov The yield of the corresponding cyclohexylamine (B46788) in such reactions tends to increase with higher hydrogen pressure and decrease with increasing temperature. osti.gov

ReactantCatalystTemperature (°C)Pressure (MPa)ProductYield (%)
N-MethylanilineSupported Nickel100-2002-8N-MethylcyclohexylamineHigh
AnilineNickel-ChromiumVaried2-4CyclohexylamineVariable
Aniline5% Rhodium on Alumina100~0.4 (60 psig)Cyclohexylamine>95

This table presents typical conditions and products for the hydrogenation of aniline and its derivatives.

Reductive Amination of Cyclohexanone (B45756) with Methylamine (B109427)

Reductive amination of cyclohexanone with methylamine provides a direct pathway to N-methylcyclohexylamine. chemicalbook.com This one-pot reaction involves the initial formation of an enamine or imine intermediate from the condensation of cyclohexanone and methylamine, which is then subsequently reduced to the final amine product. This method is highly versatile and can be achieved using various catalytic systems and reducing agents.

A common industrial approach involves the use of hydrogenation catalysts, such as nickel or cobalt on a support, in the presence of hydrogen gas. For example, reacting cyclohexanone with a 1.8 to 2.2 molar ratio of methylamine in the presence of a cobalt catalyst containing chromium and phosphoric acid on an aluminum oxide support, at temperatures between 100 and 140°C and pressures of 50 to 150 atm, can produce N-methylcyclohexylamine with high selectivity, minimizing the formation of tertiary amines. google.com Another patented method describes the use of a catalyst and hydrogen, followed by the addition of a water-soluble salt to separate the resulting N-methylcyclohexylamine from the aqueous phase. google.com

Alternatively, chemical reducing agents can be employed. The use of sodium cyanoborohydride in methanol (B129727) is an effective method for the reductive amination of cyclohexanone with dimethylamine (B145610) to yield N,N-dimethylcyclohexylamine, and a similar approach can be applied for the synthesis of N-methylcyclohexylamine from methylamine. orgsyn.org

Carbonyl CompoundAmineCatalyst/Reducing AgentTemperature (°C)Pressure (atm)ProductYield (%)
CyclohexanoneMethylamineCo/Cr/H₃PO₄ on Al₂O₃100-14050-150N-Methylcyclohexylamine~90
CyclohexanoneDimethylamineSodium Cyanoborohydride/MethanolRoom TempAmbientN,N-Dimethylcyclohexylamine53

This table showcases different catalytic systems and conditions for the reductive amination of cyclohexanone.

Direct Amination of Cyclohexylamine with Methanol over Metal Catalysts

The direct N-methylation of cyclohexylamine using methanol as a methylating agent represents a highly atom-economical and sustainable synthetic route. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The abstracted hydrogen is then used to reduce the imine to the desired methylated amine, with water being the only byproduct. shokubai.orgnih.gov

Various heterogeneous catalysts have been shown to be effective for this transformation. For instance, a carbon-supported platinum (Pt/C) catalyst, in the presence of a base like sodium hydroxide (B78521), can effectively catalyze the N-methylation of a wide range of amines, including the N,N-dimethylation of aliphatic amines. shokubai.org Supported nickel catalysts have also been developed for the selective mono-N-methylation of amines with methanol. rsc.org A study utilizing a Ni/ZnAlOx catalyst demonstrated high yields for the mono-N-methylation of various substrates at temperatures between 160-180°C. rsc.orgrsc.org The reaction of cyclohexylamine with methanol over copper, zinc, or copper-calcium catalysts has also been reported as a viable method. chemicalbook.com

AmineMethylating AgentCatalystBaseTemperature (°C)ProductYield (%)
AnilineMethanolNi/ZnAlOxNaOH160N-Methylaniline93
CyclohexylamineMethanolPt/CNaOH130N-Methylcyclohexylamine & N,N-DimethylcyclohexylamineHigh

This table illustrates conditions for the N-methylation of amines using methanol over heterogeneous catalysts.

Alkylation Strategies in this compound Synthesis

Alkylation strategies provide an alternative and powerful approach to the synthesis of this compound. These methods involve the introduction of an alkyl group, in this case, a methyl group, onto a pre-existing secondary amine scaffold.

Methylation of Dicyclohexylamine (B1670486) with Methylating Agents

A straightforward method for the synthesis of this compound (also known as N,N-Dicyclohexylmethylamine) is the direct methylation of dicyclohexylamine. chemicalbook.com This classic nucleophilic substitution reaction employs a methylating agent to introduce a methyl group onto the nitrogen atom of the secondary amine.

Dimethyl sulfate (B86663) is a commonly used and effective methylating agent for this purpose. chemicalbook.com The reaction mechanism involves the nucleophilic attack of the nitrogen atom of dicyclohexylamine on one of the methyl groups of dimethyl sulfate, leading to the formation of the desired tertiary amine and a sulfate byproduct. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Other methylating agents, such as methyl iodide, can also be used. sincerechemicals.com This method is generally efficient and applicable to a wide range of amines. liv.ac.uk

SubstrateMethylating AgentBaseSolventProduct
DicyclohexylamineDimethyl SulfateSodium HydroxideWater/Organic SolventThis compound
Amino Acid DerivativesDimethyl SulfateSodium HydrideTetrahydrofuran (B95107)N-Methylated Amino Acid

This table outlines a general scheme for the methylation of secondary amines.

Leuckart-Wallach Reaction for this compound Formation

The Leuckart-Wallach reaction is a classic method in organic synthesis for the reductive amination of aldehydes and ketones, and it can be adapted for the synthesis of tertiary amines like this compound. chemicalbook.com This reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, typically requiring high reaction temperatures, often exceeding 165°C. wikipedia.org

In the context of synthesizing this compound, the reaction would likely proceed from cyclohexanone and N-methylformamide or a mixture of cyclohexanone, methylamine, and formic acid. The reaction mechanism involves the initial formation of an N-formyl derivative or an iminium ion, which is subsequently reduced by formic acid (or formate). wikipedia.orgmdpi.com While the classical Leuckart-Wallach reaction requires harsh conditions, modern modifications have been developed that utilize catalysts or microwave assistance to improve yields and reduce reaction times. mdpi.com The reaction is particularly useful for preparing a variety of primary, secondary, and tertiary amines from carbonyl compounds. sciencemadness.org

Carbonyl CompoundAmine Source/Reducing AgentTemperature (°C)Product Type
Ketone/AldehydeAmmonium Formate120-130Primary/Secondary Amine
Ketone/AldehydeFormamide>165Primary/Secondary Amine
KetoneDialkylformamide/Formic Acid~175Tertiary Amine

This table provides a general overview of the conditions for the Leuckart-Wallach reaction.

Reaction of Dicyclohexylamine with Formaldehyde (B43269) under High Pressure Conditions

The methylation of secondary amines like dicyclohexylamine using formaldehyde is a well-established transformation, often accomplished via the Eschweiler-Clarke or Leuckart-Wallach reactions. nrochemistry.comwikipedia.orgwikipedia.orgmdpi.com These methods typically involve heating the secondary amine with an excess of formaldehyde and a reducing agent, commonly formic acid. nrochemistry.comwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid, releasing carbon dioxide in the process. nrochemistry.comwikipedia.org

While traditionally conducted at atmospheric pressure and elevated temperatures (near boiling), the application of high pressure offers a potential avenue for process intensification. ontosight.ai High-pressure conditions can influence reaction rates and equilibria, potentially leading to higher yields and shorter reaction times. In the context of the Eschweiler-Clarke reaction, the evolution of carbon dioxide gas is an inherent feature. wikipedia.org According to Le Chatelier's principle, conducting the reaction under applied pressure could influence the reaction equilibrium, although the irreversible nature of the CO2 loss makes this effect complex. wikipedia.org

More directly, high-pressure hydrogenation is a related technique used for reductive amination. For instance, the reductive amination of benzaldehyde (B42025) with ammonia (B1221849) has been successfully carried out in industrial continuous flow reactors under hydrogen pressure (1 MPa), demonstrating the feasibility of pressurized systems for amine synthesis. chemrxiv.org Applying high pressure in the reaction of dicyclohexylamine with formaldehyde could enhance the rate of the hydride transfer step, potentially allowing for lower reaction temperatures or reduced reaction times. However, specific data on the high-pressure batch synthesis for this particular transformation remains limited in publicly accessible literature. A simplified version of the Eschweiler-Clarke reaction, which omits formic acid and relies on the reductive potential of formaldehyde alone, has been shown to be effective, particularly at elevated temperatures in a sealed vial, which would inherently generate pressure. organic-chemistry.org

A typical experimental procedure for an Eschweiler-Clarke reaction involves heating the secondary amine with aqueous formaldehyde and formic acid. nrochemistry.com A summary of representative conditions is provided in the table below.

ParameterConditionReference
Starting AmineSecondary Amine (e.g., Dicyclohexylamine) nrochemistry.com
ReagentsFormaldehyde (37% aq.), Formic Acid nrochemistry.com
StoichiometryFormaldehyde (1.1 eq), Formic Acid (1.8 eq) nrochemistry.com
Temperature80-100 °C nrochemistry.comwikipedia.org
PressureAtmospheric (pressure generated by CO2 evolution) wikipedia.org
Reaction Time~18 hours nrochemistry.com

Novel and Green Synthesis Approaches

Recent research has focused on developing more sustainable and efficient methods for amine synthesis, moving away from harsh reagents and conditions. These novel approaches include electrochemical pathways, stereoselective syntheses for creating complex analogues, and continuous flow techniques for safer and more scalable production.

Electrochemical synthesis offers a green alternative to conventional methods by using electricity to drive chemical reactions, often under mild conditions and without the need for chemical oxidants or reductants. researchgate.net The electrochemical N-methylation of secondary amines can be achieved through the reductive amination of formaldehyde. blucher.com.br This method involves the in situ generation of an iminium ion from the condensation of the secondary amine (e.g., dicyclohexylamine) with formaldehyde in an acidic aqueous medium. blucher.com.br This iminium ion is then electrochemically reduced at the cathode surface to yield the desired tertiary amine, this compound. blucher.com.br

This process is typically carried out in an electrochemical cell using a carbon cathode at a controlled potential. blucher.com.br Studies on secondary amines like morpholine (B109124) and piperidine (B6355638) have shown good yields (70-80%) using this method. blucher.com.br The key advantage is the use of water as a solvent and the avoidance of metal hydrides or catalytic hydrogenation, making the process inherently safer and more environmentally friendly. blucher.com.br

Another innovative electrochemical approach utilizes carbon dioxide (CO₂) as a sustainable C1 source for methylation. chaseliquidfuels.org In this process, CO₂ is electrochemically reduced to an electrophilic formaldehyde intermediate, which then reacts with the amine. This reaction can be catalyzed by molecular catalysts like cobalt phthalocyanine (B1677752) supported on carbon nanotubes. chaseliquidfuels.org This method represents a promising route for sustainable amine synthesis by utilizing a greenhouse gas as a chemical feedstock. chaseliquidfuels.org

The general parameters for electroreductive methylation are summarized in the table below.

ParameterDescriptionReference
PrinciplePotential-controlled reduction of an in-situ formed iminium ion. blucher.com.br
CathodeCarbon graphite blucher.com.br
AnodeCarbon graphite blucher.com.br
MediumAqueous, acidic (e.g., with acetic acid) blucher.com.br
Potential-1.6 to -1.7 V (vs. SCE) blucher.com.br
TemperatureAmbient blucher.com.br
AdvantagesSimple, safe, low toxicity, reproducible, no inert atmosphere required. blucher.com.br

While this compound itself is an achiral molecule, the synthesis of its substituted analogues, where one or both cyclohexyl rings contain stereocenters, is of significant interest for creating complex molecular architectures. Advanced stereoselective methods allow for precise control over the three-dimensional arrangement of atoms.

One powerful strategy involves visible-light-enabled photoredox catalysis. nih.govrsc.org For example, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones can produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgthieme-connect.com This method forges two contiguous stereogenic centers, including an all-carbon quaternary center. nih.gov By incorporating a chiral phosphoric acid as a co-catalyst, an asymmetric catalytic environment can be created, leading to moderate to good enantioselectivity. nih.govrsc.org This approach highlights a modern strategy for constructing complex chiral cyclohexylamine cores that could be precursors to substituted this compound analogues.

Another approach focuses on the asymmetric functionalization of pre-existing cyclohexanone rings. The combination of chiral anion phase-transfer catalysis and enamine catalysis has been used for the direct asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters with high enantioselectivity. nih.govacs.org Such chiral ketones are versatile intermediates that can be converted to the corresponding chiral amines via subsequent reductive amination. The key to these methods is the use of chiral catalysts—such as BINOL-derived phosphates or protected amino acids—that can effectively control the stereochemical outcome of the reaction. nih.govacs.org

The table below outlines key features of a representative stereoselective method.

MethodologyKey FeaturesStereochemical ControlReference
Photocatalyzed [4+2] CycloadditionUses an Iridium photocatalyst and blue LED light; mild conditions.Excellent diastereoselectivity (>20:1 dr). Enantioselectivity achieved with a chiral phosphoric acid co-catalyst. nih.govrsc.orgthieme-connect.com
Dual Organocatalysis on CyclohexanonesCombines chiral anion phase-transfer and enamine catalysis for α-functionalization.High enantioselectivity (up to 94% ee) for the formation of quaternary stereocenters. nih.govacs.org
Asymmetric Hydrogen BorrowingCooperative catalysis with an Iridium complex and a chiral phosphoric acid for amination of alcohols.High diastereo- and enantioselectivity (up to >98:2 dr and 99:1 er). thieme-connect.de

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, efficiency, and process control compared to traditional batch methods. For the production of this compound, continuous flow reductive N-methylation represents a state-of-the-art approach.

In a typical setup, a solution of the substrate (dicyclohexylamine), formaldehyde, and a hydrogen source are pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. The use of a packed-bed reactor is particularly advantageous as it combines the reaction and catalyst separation into a single step, simplifying product work-up and enabling catalyst reuse.

A highly effective method employs a heterogeneous Palladium (Pd) catalyst for the N-methylation with formaldehyde and H₂ gas. This system demonstrates excellent activity for a wide range of amines under mild conditions. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for optimization of yield and selectivity, minimizing the formation of byproducts. This level of control is often difficult to achieve in batch reactors, especially for exothermic reactions or those involving gaseous reagents.

ParameterTypical Flow ConditionAdvantage
Reactor TypePacked-bed reactorCombines reaction and catalyst separation; high catalyst-to-substrate ratio.
CatalystHeterogeneous Pd on carbon (Pd/C)High activity, robust, and recyclable.
ReagentsDicyclohexylamine, Formaldehyde, H₂Utilizes common and inexpensive C1 source.
TemperatureControlled via external heating (e.g., 25-80 °C)Precise temperature profiles for optimal kinetics.
PressureControlled via back-pressure regulator (e.g., 1-10 bar H₂)Enhanced gas-liquid-solid mixing; improved safety handling gases.
Residence TimeControlled by flow rate (minutes)Rapid optimization and high throughput.

Optimization of Synthesis Parameters and Yield Enhancement

Maximizing the efficiency and yield of any synthetic process requires careful optimization of reaction parameters. For the synthesis of this compound, the choice of catalyst and its concentration are paramount.

The N-alkylation of amines can be achieved using a variety of catalytic systems, often based on transition metals. The choice of metal, the ligand sphere, and the support material all play crucial roles in determining the reaction's efficiency, selectivity, and substrate scope.

Catalyst Type:

Ruthenium (Ru) and Iridium (Ir): These precious metals are highly effective for N-alkylation via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol serves as the alkylating agent. acs.orgrsc.org Commercially available Ru-based complexes can catalyze the N-alkylation of anilines under very mild conditions, sometimes even at room temperature. acs.org Iridium complexes with N-heterocyclic carbene (NHC) ligands also show high activity. rsc.org

Non-Noble Metals (Ni, Cu, Fe, Mn): Driven by cost and sustainability, significant research has focused on catalysts based on earth-abundant metals. Nickel catalysts have been shown to be effective, though they can be more sensitive to coordinating functional groups compared to palladium. Copper and Silver-based heterogeneous catalysts (e.g., Ag/Al₂O₃) are also active and selective for N-alkylation of amines with alcohols. researchgate.net

Palladium (Pd): Palladium, particularly as a heterogeneous catalyst (e.g., Pd/C), is highly robust and effective for reductive amination with formaldehyde and H₂, as seen in continuous flow applications. It is generally less sensitive to functional groups than nickel.

Catalyst Loading: Catalyst loading, typically expressed in mole percent (mol%), is a critical parameter to optimize. Higher catalyst loading can increase the reaction rate but also adds to the cost and can complicate product purification. The goal is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe. For instance, in Ru-catalyzed N-alkylations, loadings can be as low as 2 mol%. acs.org In photocatalytic systems using Cu/TiO₂ and Au/TiO₂, very low loadings are often sufficient. The high local concentration of the catalyst in packed-bed flow reactors often allows for very high efficiency, effectively maximizing the turnover number of the catalyst.

The following table compares different catalyst types for N-alkylation reactions.

Catalyst TypeCommon Alkylating AgentTypical ConditionsKey CharacteristicsReference
Ruthenium (Ru) ComplexesAlcoholsMild (25-70 °C), Base (t-BuOK)High activity and selectivity; some are commercially available. acs.org
Iridium (Ir) ComplexesAlcoholsElevated Temp. (110 °C)Effective with NHC ligands; mechanistic studies available. rsc.org
Silver (Ag) on AluminaAlcohols120 °C, Base (K₃PO₄)Heterogeneous, active, and selective. researchgate.net
Palladium (Pd) on CarbonFormaldehyde, H₂Mild (25-80 °C), Flow ReactorRobust, highly active for reductive amination, less sensitive to functional groups.
Nickel (Ni) ComplexesAlcoholsMild, Benign ConditionsEarth-abundant, efficient, but can be sensitive to coordinating groups. nrochemistry.com

Effect of Temperature, Pressure, and Reaction Time

The synthesis of this compound and its analogues is significantly influenced by the interplay of temperature, pressure, and reaction time. These parameters are crucial in controlling reaction kinetics, product yield, and selectivity. While specific studies optimizing these conditions for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous N-alkylation and N-methylation reactions of cyclic amines.

Elevated temperatures are generally employed to overcome the activation energy of the N-alkylation reaction. For instance, in the N-methylation of secondary amines using dimethyl carbonate (DMC), a progressive increase in temperature from 90°C to 180°C leads to a marked improvement in the yield of the methylated product. nih.gov One study on the N-methylation of benzylamine (B48309) with DMC demonstrated that at lower temperatures (90-120°C), the yields were low, but raising the temperature to 150-180°C significantly increased the formation of both mono- and dimethylated products. nih.gov A further increase to 210°C resulted in only a minor change in yield, suggesting an optimal temperature range for this particular system. nih.gov Similarly, the gas-phase N-methylation of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst was optimized at 220°C. researchgate.net Beyond this temperature, a decrease in selectivity was observed due to side reactions like ring-opening. researchgate.net In the synthesis of N,N-Dicyclohexylmethylamine, a structurally similar compound, one reported method involves heating in an oil bath at 130°C for 36 hours in a pressure tube. guidechem.com

Pressure is another critical parameter, particularly in reactions involving gaseous reactants like hydrogen or when the reaction temperature exceeds the boiling point of the solvent or reactants. In the synthesis of N-methylcyclohexylamine from cyclohexylamine and methanol, the reaction is carried out in an autoclave, indicating elevated pressure, although specific values are not always provided. chemicalbook.com One procedure for synthesizing an analogue, N,N-Dicyclohexylmethylamine, specifies the use of 1.5 MPa of hydrogen gas in an autoclave. guidechem.com For the N-methylation of morpholine with methanol, an optimal pressure of 0.9 MPa was identified. researchgate.net

Reaction time is intrinsically linked to temperature and pressure, and its optimization is essential for achieving high conversion and avoiding the formation of byproducts from prolonged reaction times. The synthesis of N,N-Dicyclohexylmethylamine at 130°C required a lengthy reaction time of 36 hours to achieve the desired product. guidechem.com In contrast, a different synthetic route for the same compound at a lower temperature of 30°C with 1.5 MPa of hydrogen pressure was completed in 4 hours. guidechem.com For the N-methylation of benzylamine with DMC at 180°C, the optimal reaction time was found to be 4 hours. nih.gov

The following interactive data table summarizes the reaction conditions for the synthesis of this compound analogues, illustrating the typical ranges of temperature, pressure, and reaction time employed.

ProductStarting MaterialsCatalyst/ReagentTemperature (°C)PressureReaction Time (h)Yield
N,N-DicyclohexylmethylamineDicyclohexylamine, FormaldehydeNot specified130Autoclave (elevated)36Not specified
N,N-DicyclohexylmethylamineDiisopropylamine, Butyraldehyde5.0 wt% catalyst301.5 MPa H₂4Not specified
N-Methylated aminesBenzylamine, Dimethyl CarbonateCu–Zr bimetallic nanoparticles180Autoclave4Up to 91% selectivity
N-MethylmorpholineMorpholine, MethanolCuO–NiO/γ–Al₂O₃2200.9 MPaNot specified95.3% conversion, 93.8% selectivity
DicyclohexylamineCyclohexylamineNickel catalyst160-190AtmosphericNot specifiedEquilibrium study

Solvent Effects and Reaction Medium Engineering

In the context of reductive amination, a common method for N-alkylation, a systematic study on the effect of various solvents revealed significant differences in catalytic activity and selectivity. albany.edu The study, which explored protic (e.g., water, methanol, ethanol), aprotic polar (e.g., dioxane, tetrahydrofuran), and aprotic apolar (e.g., cyclohexane, toluene) solvents, identified methanol as the optimal choice for the reductive amination of ketones. albany.edu This was attributed to its ability to promote the formation of imine and Schiff base intermediates at a higher rate compared to other solvents, coupled with high hydrogenation activity. albany.edu In contrast, the use of water as a solvent was found to disfavor the formation of these key intermediates, leading to a higher selectivity towards the corresponding alcohol byproduct. albany.edu

For N-methylation reactions utilizing paraformaldehyde, weakly polar solvents such as tetrahydrofuran (THF), diglyme, and toluene (B28343) have been shown to yield moderate results in CuH-catalyzed systems. acs.org In some synthetic procedures for N-methylcyclohexylamine and its analogues, solvents like 1,4-dioxane, dichloromethane, and dimethylformamide (DMF) have been employed, indicating that the choice of solvent is often tailored to the specific reagents and reaction conditions. chemicalbook.com

An important aspect of reaction medium engineering is the use of reactants as solvents to create more sustainable and atom-economical processes. For example, in the N-methylation of amines, dimethyl carbonate (DMC) can serve as both a green methylating agent and the reaction solvent. nih.gov This approach simplifies the reaction setup and workup procedures.

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green chemistry. Mechanochemical synthesis, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the N-methylation of secondary amines. nih.govresearchgate.net This solvent-free method, often employing a liquid-assisted grinding (LAG) technique with a minimal amount of a liquid phase like formalin, offers rapid reaction times (e.g., 20 minutes) and high yields (78-95%). nih.gov This approach not only eliminates the need for bulk organic solvents but can also lead to different reaction selectivities compared to solution-phase chemistry. researchgate.net

The following interactive data table provides examples of solvents used in the synthesis of N-alkylated amines analogous to this compound and their impact on the reaction outcome.

Reaction TypeSolvent/MediumObservation
Reductive Amination of KetonesMethanolIdentified as the best solvent, promoting high rates of imine and Schiff base formation. albany.edu
Reductive Amination of KetonesWaterHigh selectivity towards alcohol byproduct due to unfavorable formation of imine/Schiff base. albany.edu
Reductive Amination of KetonesToluene, Cyclohexane (Aprotic Apolar)Generally lower reaction rates compared to polar solvents. albany.edu
CuH-Catalyzed N-MethylationTetrahydrofuran (THF), Diglyme, TolueneModerate yields of the N-methylated product were obtained. acs.org
N-Methylation of AminesDimethyl Carbonate (DMC)Acts as both a green methylating agent and the solvent. nih.gov
N-Methylation of Secondary AminesSolvent-free (Ball Milling)Rapid reaction times (20 min) and high yields (78-95%) achieved. nih.gov

Elucidation of Reaction Mechanisms and Kinetics Involving N Cyclohexyl N Methylcyclohexanamine

Mechanistic Pathways in Catalytic Reactions

The catalytic activity of tertiary amines like N-Cyclohexyl-N-methylcyclohexanamine is primarily attributed to the lone pair of electrons on the nitrogen atom. This allows the molecule to engage in reactions through several mechanistic routes, influencing the formation of intermediates and the stability of transition states. In polyurethane synthesis, catalysts are essential to balance the competing gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. ekb.egmdpi.com

One of the primary roles of this compound in catalysis is acting as a Brønsted base. In this capacity, the nitrogen atom's lone pair abstracts a proton from a reactant, thereby increasing that reactant's nucleophilicity. For example, in the formation of urethanes, the amine catalyst can interact with an alcohol (polyol), forming a hydrogen-bonded complex. This interaction polarizes the O-H bond of the alcohol, facilitating proton transfer and generating a more potent alkoxide nucleophile. This activated alcohol can then more readily attack the electrophilic carbon of an isocyanate group.

This Brønsted base activation mode is a widely accepted mechanism for tertiary amine catalysis. nih.gov By accepting a proton, this compound generates a reactive intermediate that is crucial for the propagation of the polymer chain in polyurethane production. The basicity of the amine is a key factor in its catalytic activity; higher basicity generally leads to a higher reaction rate. gvchem.com

Alternatively, the lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile. In this proposed mechanism, the amine directly attacks the electrophilic carbon of the isocyanate group. This forms a temporary, zwitterionic intermediate. This highly reactive intermediate is then attacked by the alcohol, which leads to the formation of the urethane (B1682113) linkage and the regeneration of the amine catalyst.

However, the viability of this pathway is heavily influenced by steric hindrance around the nitrogen atom. gvchem.com this compound possesses two bulky cyclohexyl groups attached to the nitrogen. This significant steric crowding likely hinders a direct nucleophilic attack on the isocyanate. Therefore, while nucleophilic involvement is a possible pathway for less hindered tertiary amines, the Brønsted base mechanism is considered more probable for sterically encumbered catalysts like this compound.

Catalysts function by providing an alternative reaction pathway with a lower activation energy (Ea). numberanalytics.comwikipedia.org this compound achieves this by stabilizing the transition state of the rate-determining step. In the Brønsted base mechanism, the amine forms a complex with the alcohol. As the activated alcohol attacks the isocyanate, a transition state with significant charge separation develops. The protonated amine (conjugate acid) can stabilize the developing negative charge on the isocyanate's oxygen atom through hydrogen bonding.

Kinetic Studies of this compound-Mediated Processes

Kinetic studies are essential for quantifying the efficiency of a catalyst and understanding the factors that control the reaction speed. Such studies involve determining the rate law, reaction order, and thermodynamic activation parameters.

The rate law for a chemical reaction is an equation that links the reaction rate to the concentrations of the reactants, catalysts, and products. chemistrytalk.org It must be determined experimentally, often using the method of initial rates. unizin.orgkhanacademy.org This method involves running a series of experiments where the initial concentration of one species is varied while the others are kept constant, and measuring the initial rate of the reaction.

To illustrate how the rate law for a process mediated by this compound (abbreviated as Cat) would be determined, consider the following hypothetical reaction:

A + B --(Cat)--> C

A series of experiments could be designed to find the exponents m, n, and p in the rate law: Rate = k[A]ⁿ[B]ᵐ[Cat]ᵖ .

Hypothetical Experimental Data for Rate Law Determination

Comparing Experiments 1 and 2: The concentration of [A] is doubled, while [B] and [Cat] are constant. The rate doubles (4.0x10⁻⁴ / 2.0x10⁻⁴ = 2). Therefore, the reaction is first order with respect to A (n=1).

Comparing Experiments 1 and 3: The concentration of [B] is doubled, while [A] and [Cat] are constant. The rate quadruples (8.0x10⁻⁴ / 2.0x10⁻⁴ = 4). Therefore, the reaction is second order with respect to B (m=2).

Comparing Experiments 1 and 4: The concentration of the catalyst [Cat] is doubled, while [A] and [B] are constant. The rate doubles (4.0x10⁻⁴ / 2.0x10⁻⁴ = 2). This indicates the reaction is first order with respect to the catalyst (p=1).

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the reaction mechanism and the structure of the transition state. These are determined by measuring the reaction rate constant (k) at various temperatures and applying the Arrhenius or Eyring equations. wikipedia.org

A lower activation energy implies a faster reaction rate. The enthalpy of activation (ΔH‡) relates to the energy required to break and form bonds to reach the transition state. The entropy of activation (ΔS‡) reflects the change in orderliness when moving from reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state, which is common in reactions where multiple molecules associate, such as the formation of the catalyst-reactant complex.

Illustrative Data for Determining Activation Parameters

By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant). These thermodynamic values are critical for understanding the energy landscape of the reaction catalyzed by this compound.

Advanced Spectroscopic Techniques for Mechanistic Interrogation

The elucidation of complex reaction mechanisms involving this compound necessitates the use of advanced spectroscopic techniques capable of providing real-time information and identifying transient species. In situ Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose.

In Situ ATR-SEIRAS for Reaction Monitoring

In situ Attenuated Total Reflectance-Surface Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) is a highly sensitive technique for probing solid-liquid interfaces, making it invaluable for monitoring heterogeneous catalytic reactions in real-time. mdpi.compiketech.com This method provides detailed molecular-level information about adsorbed species and intermediates on a catalyst surface during a reaction. researchgate.netresearchgate.net By depositing a thin film of a catalytically active metal (like gold or platinum) onto an ATR crystal, the infrared absorption of molecules at the interface is significantly enhanced, allowing for the detection of monolayer or even sub-monolayer amounts of adsorbates. piketech.com

For a hypothetical reaction involving this compound, such as its catalytic oxidation or alkylation on a metal surface, ATR-SEIRAS could be employed to track the evolution of surface species. The experiment would involve flowing a solution of the reactant over the catalyst-coated ATR crystal while acquiring time-resolved infrared spectra.

Key Research Findings from Hypothetical ATR-SEIRAS Monitoring:

Adsorption of Reactants: The initial spectra would show the characteristic vibrational bands of this compound adsorbed on the catalyst surface. The C-N stretching and C-H vibrations of the cyclohexyl and methyl groups would be prominent.

Identification of Intermediates: As the reaction proceeds, new absorption bands corresponding to transient intermediates could be observed. For instance, in an oxidation reaction, the formation of an iminium cation intermediate might be detected by the appearance of a new C=N⁺ stretching band.

Monitoring Product Formation: The growth of bands corresponding to the final product would be monitored, providing kinetic data on the rate of product formation at the surface.

Understanding Catalyst Deactivation: The technique can also reveal species that lead to catalyst poisoning by observing the build-up of strongly adsorbed species that block active sites.

The data below illustrates the type of information that could be obtained from an in-situ ATR-SEIRAS experiment for a hypothetical reaction.

Time (minutes)Wavenumber (cm⁻¹)AssignmentAbsorbance (a.u.)Interpretation
02925, 2850C-H stretch (cyclohexyl)0.05Reactant Adsorption
01150C-N stretch0.02Reactant Adsorption
51650C=N⁺ stretch0.01Intermediate Formation
101650C=N⁺ stretch0.03Intermediate Accumulation
101720C=O stretch0.01Product Formation
201650C=N⁺ stretch0.015Intermediate Consumption
201720C=O stretch0.04Product Accumulation

NMR and FTIR Spectroscopy for Intermediate Identification

Both Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for identifying and characterizing reaction intermediates in the solution phase. While FTIR provides information about functional groups, NMR offers detailed structural information about the molecular framework. rsc.orgresearchgate.net

FTIR Spectroscopy for Functional Group Analysis

In situ FTIR spectroscopy can be used to monitor the progress of a reaction in solution by tracking changes in the concentrations of reactants, intermediates, and products over time. youtube.com For a reaction involving this compound, the disappearance of reactant-specific peaks and the appearance of product-specific peaks can provide kinetic information. The key is to identify characteristic vibrational frequencies for the functional groups involved. upi.edu

For example, in a hypothetical acylation reaction of this compound with an acyl chloride, FTIR could track the disappearance of the N-H band (if a secondary amine precursor is used) and the appearance of a strong amide C=O stretching band in the product.

NMR Spectroscopy for Structural Elucidation of Intermediates

NMR spectroscopy is particularly powerful for the unambiguous identification of elusive reaction intermediates. acs.org By conducting reactions at low temperatures to slow down reaction rates and increase the lifetime of intermediates, it is possible to acquire detailed NMR spectra of these transient species. rsc.org Both ¹H and ¹³C NMR can provide crucial connectivity information. nih.govresearchgate.net

In the context of a reaction with this compound, consider a reaction where an electrophile adds to the nitrogen atom, forming a quaternary ammonium (B1175870) salt as an intermediate. ¹H NMR would show a downfield shift of the protons on the carbons adjacent to the positively charged nitrogen. Furthermore, ¹⁵N NMR could be employed to directly probe the chemical environment of the nitrogen atom, providing definitive evidence for the formation of the intermediate. nih.gov

The following table presents hypothetical NMR data for the identification of an intermediate in a reaction of this compound.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
This compound¹H2.30sN-CH₃
This compound¹³C42.5N-CH₃
Hypothetical Intermediate (Quaternary Salt)¹H3.10sN⁺-CH₃
Hypothetical Intermediate (Quaternary Salt)¹³C55.0N⁺-CH₃
Hypothetical Intermediate (Quaternary Salt)¹⁵N-320R₃N
Hypothetical Intermediate (Quaternary Salt)¹⁵N-280R₄N⁺

By combining the insights from these advanced spectroscopic techniques, a comprehensive picture of the reaction mechanism, including the identification of key intermediates and the determination of kinetic parameters, can be achieved for reactions involving this compound.

Catalytic Applications of N Cyclohexyl N Methylcyclohexanamine in Polymer Chemistry and Organic Synthesis

Catalysis in Urethane (B1682113) Foam Production

In the manufacturing of polyurethane foams, catalysts are critical for controlling the two primary chemical reactions that must proceed in a balanced manner: the gelling reaction and the blowing (foaming) reaction. mdpi.comekb.eg N-Cyclohexyl-N-methylcyclohexanamine functions as a key auxiliary catalyst in these systems. newtopchem.comnewtopchem.com

The formation of polyurethane foam relies on the precise orchestration of two simultaneous reactions:

Gelling Reaction: The polymerization reaction between a polyol (-OH groups) and an isocyanate (-NCO groups) to form the urethane linkages that build the polymer backbone. mdpi.com This reaction is responsible for the increase in viscosity and the ultimate solidification of the foam.

Foaming (Blowing) Reaction: The reaction between an isocyanate and water, which produces an unstable carbamic acid that decomposes to form an amine and carbon dioxide (CO2) gas. mdpi.com This gas acts as the blowing agent, creating the cellular foam structure. mdpi.comekb.eg

Tertiary amine catalysts like this compound play a crucial role in accelerating both of these reactions. ekb.eg The mechanism involves the lone pair of electrons on the nitrogen atom forming an activated complex with either the isocyanate or the hydroxyl/water molecule. This activation lowers the energy barrier for the reaction, thereby increasing the rate of both urethane formation (gelling) and CO2 generation (foaming). The correct balance between these catalyzed reactions is essential to prevent foam collapse or the formation of a dense, poorly structured material. ekb.eg

This compound is particularly noted for its role in accelerating the final curing stages and improving the surface or "skin" setting of both soft and rigid polyurethane foams. newtopchem.comnewtopchem.com By influencing the latter stages of the gelling reaction, it ensures the polymer matrix develops sufficient strength to retain the gas generated during the blowing reaction, leading to a stable foam structure.

The catalyst's influence on the reaction balance has a direct impact on the final foam properties. An appropriate balance ensures the formation of a uniform cell structure, which is critical for the material's mechanical and physical characteristics.

Table 1: Influence of Catalytic Balance on Polyurethane Foam Properties

Catalytic BalanceCuring BehaviorResulting Foam Properties
Balanced Gelling & Foaming Controlled viscosity increase; matrix strength develops in sync with gas expansion.Uniform cell structure, good dimensional stability, optimal mechanical properties (e.g., compressive strength, resilience).
Gelling Too Fast Rapid viscosity increase traps gas inefficiently; potential for high pressure in closed cells.Closed-cell foam, potential for shrinkage, poor air flow.
Foaming Too Fast Gas evolves before the polymer matrix has sufficient strength to contain it.Coarse cell structure, foam collapse, low density with poor structural integrity.

This compound is predominantly used not as a primary catalyst but as an auxiliary or co-catalyst. newtopchem.comnewtopchem.com It is added to a formulation that already contains primary gelling and foaming catalysts to fine-tune the reaction profile. Its main function in this role is to accelerate the final cure without significantly altering the initial reaction speed or other properties of the foam. newtopchem.comnewtopchem.com

This synergistic effect is valuable in complex formulations, such as those for polyurethane rigid building materials and spray foams. newtopchem.comnewtopchem.com For instance, research indicates that the addition of approximately 20% this compound to the main catalyst package can effectively boost the curing speed. newtopchem.comnewtopchem.com This allows manufacturers to optimize production cycle times and ensure the complete development of the foam's physical properties, particularly at the surface.

Applications in Polymerization and Curing Reactions

Beyond polyurethanes, the catalytic activity of this compound is leveraged in other polymer systems, most notably in the curing of epoxy resins.

Epoxy resins are thermosetting polymers that require a curing agent to form a hard, crosslinked final product. While primary and secondary amines are common curing agents that react stoichiometrically with the epoxy groups, tertiary amines like this compound function as catalysts. threebond.co.jp

Their catalytic mechanism involves the nitrogen's lone-pair electrons attacking the carbon atom of the epoxide ring, causing it to open and form a zwitterion. This initiates an anionic polymerization of the epoxy groups. Alternatively, it can act as an accelerator, facilitating the reaction between the epoxy resin and other curing agents present in the system, such as polyamides or other amines. threebond.co.jpsincerechemicals.com Its integration into epoxy resin formulations has been shown to enhance adhesion properties, a critical factor in coatings and adhesives for the automotive and aerospace sectors. sincerechemicals.com

Table 2: Role of Different Amine Types in Epoxy Curing

Amine TypeRole in CuringMechanism
Primary/Secondary Amines Curing Agent (Hardener)The active hydrogen on the nitrogen atom reacts directly with the epoxy ring, becoming part of the polymer backbone.
Tertiary Amines Catalyst / AcceleratorInitiates anionic polymerization of epoxy groups or accelerates the reaction between the epoxy and a primary/secondary amine hardener.

The utility of this compound extends to other areas of polymer chemistry. It is used as a vulcanization promoter in the rubber industry. ohans.com In this context, it helps to accelerate the cross-linking of polymer chains (e.g., polyisoprene) with sulfur, reducing the time and temperature required for the vulcanization process and influencing the properties of the final rubber product. Furthermore, its chemical structure makes it a versatile intermediate and precursor in the synthesis of other polymers and surfactants. sincerechemicals.com

This compound as a Reagent and Catalyst in Organic Transformations

This compound, also known as N,N-Dicyclohexylmethylamine, serves as a versatile compound in organic synthesis, functioning as both a reagent and a catalyst. guidechem.com Its utility spans various chemical transformations where its specific structural and electronic properties can be leveraged to facilitate reactions. The compound's role is often associated with its capacity to promote bond formation, activate or stabilize reactive intermediates, or enable the rearrangement of molecular structures. guidechem.com As a tertiary amine, it possesses a lone pair of electrons on the nitrogen atom, making it basic and nucleophilic. However, the presence of two bulky cyclohexyl groups significantly influences its reactivity, a characteristic that is exploited in numerous synthetic applications.

Facilitation of Acylation and Alkylation Reactions

This compound is utilized to facilitate acylation and alkylation reactions. guidechem.com In these transformations, a common strategy involves the use of a base to deprotonate a substrate, thereby increasing its nucleophilicity, or to act as a scavenger for acidic byproducts. The sterically hindered nature of this compound makes it an effective non-nucleophilic base. This means it can abstract a proton without competing with the desired nucleophile and undergoing acylation or alkylation itself, which would lead to unwanted side products. This characteristic is particularly valuable in reactions where the nucleophilic substrate is weak or when the acylating/alkylating agent is highly reactive.

Condensation Reactions Catalyzed by the Compound

The compound is also implicated in catalyzing condensation reactions. guidechem.com Many condensation reactions, such as aldol (B89426) or Claisen condensations, are base-catalyzed processes that involve the formation of an enolate or a similar reactive intermediate. As a strong, sterically hindered amine base, this compound can effectively promote the formation of these intermediates. Its steric bulk can also play a role in influencing the stereoselectivity of certain condensation reactions by directing the approach of the reacting species.

Activation and Stabilization of Reactive Intermediates

A key aspect of the catalytic activity of this compound lies in its ability to activate and stabilize reactive intermediates. guidechem.com In many organic reactions, the formation of transient species such as enolates, carbocations, or other intermediates is a critical step. The basicity of the amine allows it to generate these intermediates through deprotonation. Subsequently, it can stabilize these charged species within the reaction environment, for example, by acting as a counterion, thereby facilitating the subsequent steps of the reaction mechanism. This moderation of reactive intermediates is crucial for achieving high yields and selectivity in complex organic syntheses.

Palladium-Catalyzed Reactions

This compound has found specific applications as a base in palladium-catalyzed cross-coupling reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com In these catalytic cycles, a base is often required to facilitate the reductive elimination step or to participate in the regeneration of the active catalyst. The choice of base can significantly impact the reaction's efficiency and outcome.

Specific documented uses include:

Acting as a base during the palladium-catalyzed 5-endo-trig cyclization of 1-(o-bromophenyl)-2-methylprop-2-en-1-ol. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

Serving as a reagent in the base-mediated preparation of isotopically labeled phenethylamines through the palladium-catalyzed double carbonylation of aryl iodides. chemicalbook.com

In these contexts, its role as a non-nucleophilic, organic-soluble base is critical, preventing interference with the metallic catalyst and the substrates involved.

Documented Applications in Palladium-Catalyzed Reactions
Reaction TypeRole of this compoundSubstrate ExampleSource(s)
5-endo-trig CyclizationBase1-(o-bromophenyl)-2-methylprop-2-en-1-ol chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Double CarbonylationBase/ReagentAryl Iodides chemicalbook.com

Structure-Activity Relationships in Catalysis

The catalytic efficacy of this compound is intrinsically linked to its molecular structure. The key features governing its activity are the tertiary amine nitrogen, the two bulky cyclohexyl substituents, and the smaller methyl group. This combination imparts a unique balance of basicity and steric hindrance. Unlike less hindered tertiary amines, such as triethylamine (B128534), the nitrogen atom in this compound is significantly shielded. This steric shielding dictates its chemical behavior, favoring its role as a Brønsted base (proton acceptor) over that of a Lewis base or nucleophile (electron pair donor to atoms other than hydrogen). This relationship between its bulky structure and its specific activity as a non-nucleophilic base is crucial for its application in organic synthesis.

Steric Hindrance Effects on Reactivity

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. osti.gov In this compound, the two large cyclohexyl groups create a congested environment around the nitrogen atom. This steric bulk has a profound effect on its reactivity:

Reduced Nucleophilicity: The bulky groups physically block the nitrogen's lone pair from attacking electrophilic centers like carbonyl carbons or alkyl halides. This prevents the amine from participating in unwanted side reactions, such as acylation or alkylation of the catalyst itself.

Enhanced Basicity Selectivity: While the steric hindrance makes the nitrogen less accessible to larger atoms, small protons can still access the lone pair. This allows the molecule to function effectively as a base, abstracting protons from substrates to generate reactive intermediates.

Influence on Reaction Pathways: The accessibility of the reactive nitrogen atom can fundamentally influence reaction chemistry. For sterically hindered amines, the bulky groups can energetically penalize the approach of other molecules, favoring pathways that minimize molecular crowding. osti.gov This effect can be exploited to control the selectivity of a reaction, favoring the formation of a specific product isomer.

Comparison with Related Cyclohexylamines

The catalytic efficacy of this compound is best understood through a comparative analysis with other structurally similar cyclohexylamine (B46788) derivatives. The performance of these catalysts is largely dictated by a combination of electronic and steric factors. The basicity of the amine nitrogen and the steric hindrance around this active site are critical determinants of catalytic activity in various chemical transformations, most notably in polyurethane foam production.

In the realm of polyurethane catalysis, this compound, a tertiary amine, is often compared with other tertiary amines like N,N-dimethylcyclohexylamine, as well as secondary amines such as dicyclohexylamine (B1670486). Tertiary amines are fundamental in polyurethane chemistry as they catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these two reactions is crucial for determining the final properties of the polyurethane foam.

Research has shown that the structure of the amine catalyst significantly influences its activity. The catalytic mechanism can proceed through nucleophilic catalysis, where the amine attacks the isocyanate group, or through general base catalysis, where the amine activates the polyol. The more basic an amine is, the more effective it generally is as a catalyst. However, excessive basicity can lead to undesirable side reactions.

A key factor that differentiates this compound from its counterparts is the degree of steric hindrance around the nitrogen atom. The presence of two bulky cyclohexyl groups, in addition to a methyl group, creates a sterically crowded environment. This steric hindrance can modulate the catalyst's access to the reactants, thereby influencing the reaction rate.

A direct comparison in the context of rigid polyurethane foam formation has been documented between this compound (referred to as Polycat® 12) and N,N-dimethylcyclohexylamine (referred to as Polycat® 8). This comparison highlights the significant impact of steric hindrance on catalytic activity. It was observed that replacing a methyl group in N,N-dimethylcyclohexylamine with a much larger cyclohexyl group, to form this compound, resulted in excessive steric hindrance. This increased steric bulk necessitates a substantially higher concentration of this compound to achieve reaction kinetics, specifically the string gel time, comparable to that of N,N-dimethylcyclohexylamine.

To achieve a similar string gel time in a standard rigid foam formulation, the required use level of this compound was found to be more than five times that of N,N-dimethylcyclohexylamine. This demonstrates that while both are tertiary amine catalysts, the steric differences between a methyl and a cyclohexyl group have a profound effect on their catalytic efficiency in this application.

The following interactive data table summarizes the comparative use levels of this compound and N,N-dimethylcyclohexylamine in a rigid polyurethane foam formulation to achieve a similar string gel time.

While detailed kinetic studies directly comparing a broad range of secondary and tertiary cyclohexylamines in various organic syntheses are not extensively available in the public domain, the principles of steric and electronic effects remain paramount. For instance, in reactions where the transition state is sensitive to steric bulk, a more hindered catalyst like this compound would be expected to exhibit lower activity compared to less hindered analogues such as N-methylcyclohexylamine or N,N-dimethylcyclohexylamine.

The interplay between the electronic effect of the alkyl substituents (donating character) influencing basicity and the steric hindrance they impose creates a nuanced landscape for catalyst selection. The higher basicity of tertiary amines generally makes them more active catalysts than their secondary amine counterparts in polyurethane formation. However, the specific substitution pattern, as exemplified by the comparison between this compound and N,N-dimethylcyclohexylamine, demonstrates that steric factors can override the electronic similarities to a significant extent, dictating the practical utility and required concentrations of the catalyst.

Below is another interactive data table providing a qualitative comparison of general properties and catalytic activity of related cyclohexylamines based on established chemical principles.

Role As a Chemical Intermediate in Complex Organic Synthesis

Synthesis of Specialty Chemicals and Pharmaceutical Compounds

N-Cyclohexyl-N-methylcyclohexanamine is a valuable building block in the production of specialty chemicals and active pharmaceutical ingredients (APIs). guidechem.comnordmann.global Its integration into synthetic pathways allows for the creation of complex molecules with desired therapeutic properties. guidechem.com The compound's derivatives have been investigated for their potential in developing antimicrobial chemotherapeutic agents. guidechem.com For instance, metal-organic compounds incorporating the methyldicyclohexylamine unit have demonstrated in vitro antibacterial activity against numerous bacterial strains, suggesting their potential as future microbial agents. guidechem.com

In pharmaceutical research, related cyclohexylamine (B46788) structures are used to synthesize a range of medicinal compounds. For example, N-methylcyclohexanamine is a reagent in the synthesis of Mps1 kinase inhibitors, which are studied in cancer research, and in the creation of antituberculosis agents based on indole-2-carboxamides. chemicalbook.com The broader class of cyclohexylamines finds application as intermediates for drugs, dyes, and as components in vulcanization accelerators. guidechem.comchemicalbook.com

The utility of this compound extends to its role as a base in sophisticated catalytic reactions. It has been employed as a base in a Palladium-catalyzed 5-endo-trig cyclization and as a catalyst for the O-phenylation of tertiary alcohols. sigmaaldrich.com It is also used in the preparation of internal standards for isotope dilution mass spectrometry (IDMS) through a double carbonylation of aryl iodides. chemicalbook.com

Application AreaSpecific UseReference Compound
Pharmaceutical SynthesisBuilding block for various drugs. guidechem.comnordmann.globalThis compound
Antimicrobial AgentsSynthesis of metal-organic compounds with antibacterial activity. guidechem.comMethyldicyclohexylamine unit
Cancer ResearchSynthesis of Mps1 kinase inhibitors. chemicalbook.comN-methylcyclohexanamine
Antituberculosis AgentsSynthesis of indole-2-carboxamides. chemicalbook.comN-methylcyclohexanamine
CatalysisBase in Pd-catalyzed cyclization and O-phenylation reactions. sigmaaldrich.comThis compound

Preparation of Functionalized Derivatives

The molecular structure of this compound allows for the preparation of various functionalized derivatives. These modifications can be designed to fine-tune the compound's physical and chemical properties for specific applications. Researchers have synthesized derivatives by introducing substituents onto the cyclohexyl rings to enhance their photophysical properties. guidechem.com For example, by adding methoxy (B1213986) groups to a methoxyphenyl substituent on a cyclohexylamine core, derivatives with excellent properties for energy applications, such as solar energy collection and luminescent materials, have been created. guidechem.com

The amine group itself can also be functionalized. Tertiary amines like this compound can be converted to their corresponding N-oxides. The synthesis of N-methyldicyclohexylamine from a tertiary amine N-oxide has been described, involving a reaction with phenylboronic acid followed by purification. chemicalbook.com Such transformations create new intermediates with altered reactivity and utility in organic synthesis.

Derivative TypeSynthetic ApproachPotential Application
Substituted Cyclohexyl RingsAddition of methoxy groups to a methoxyphenyl substituent. guidechem.comSolar energy collection, luminescent materials. guidechem.com
N-OxidesReaction of the tertiary amine with an oxidizing agent.Reactive intermediate for further synthesis.
Deoxygenated AminesReaction of a tertiary amine N-oxide with phenylboronic acid. chemicalbook.comTargeted synthesis of specific amines. chemicalbook.com

Precursor for Advanced Organic Building Blocks

Beyond its direct use in synthesizing final products, this compound serves as a precursor to more advanced organic building blocks. guidechem.com These building blocks are versatile intermediates that can be used in a wide array of subsequent chemical reactions. guidechem.comcymitquimica.com The compound's structure is integral to its function in creating polymers and additives for high-performance materials used in the automotive, aerospace, and textile industries. sincerechemicals.com

The chemical's role as a building block is highlighted by its use in the synthesis of materials where mechanical and chemical stability are crucial. sincerechemicals.com Its derivatives can be incorporated into polymer chains or used as additives to enhance the properties of the final material. sincerechemicals.com The broader category of cycloaliphatic amines, including N-methylcyclohexylamine, are foundational in creating agrochemicals, surfactants, and other fine chemicals. guidechem.comsincerechemicals.com This versatility underscores the importance of this compound as a foundational element in multi-step synthetic strategies, enabling the construction of complex and high-value chemical products.

Derivatives and Analogues of N Cyclohexyl N Methylcyclohexanamine: Synthesis and Research Applications

Synthesis of Amide Linkages with Fatty Acids

The reaction of N-Cyclohexyl-N-methylcyclohexanamine with fatty acids to form amide linkages is an area of interest, particularly with complex mixtures of fatty acids such as those derived from tall oil.

Reaction with Tall Oil Fatty Acids

The formation of a compound between this compound and tall oil fatty acids is confirmed by the existence of the CAS number 68188-05-6, which identifies "Fatty acids, tall-oil, compds. with this compound". guidechem.com While specific synthesis details for this particular amide are not extensively documented in publicly available literature, the general synthesis of fatty acid amides from fatty acids and secondary amines typically involves a condensation reaction. This process usually requires elevated temperatures to drive off the water molecule formed during the reaction and may be facilitated by a catalyst.

This compound, also known as N,N-Dicyclohexylmethylamine, is recognized for its use as a catalyst and reagent in various organic synthesis reactions, including acylations. guidechem.com It is also utilized as a corrosion inhibitor, suggesting that its derivatives, such as the tall oil fatty acid amide, may possess properties that are beneficial in protecting metal surfaces. guidechem.comnih.gov

Structure-Property Relationships of Fatty Acid Amides

The properties of fatty acid amides are intrinsically linked to the nature of both the fatty acid and the amine components. The incorporation of the bulky and lipophilic dicyclohexyl groups from this compound into the amide structure is expected to significantly influence the physical and chemical characteristics of the resulting molecule. These characteristics can include solubility, melting point, and surfactant properties.

The use of N,N-Dicyclohexylmethylamine as a corrosion inhibitor suggests that the resulting amides may also exhibit similar protective properties. guidechem.com The long hydrocarbon chains from the tall oil fatty acids combined with the amine headgroup can form a protective film on metal surfaces, a common mechanism for corrosion inhibition.

Table 1: Potential Properties Influenced by Structural Components

Structural Component Potential Influence on Properties
Two cyclohexyl groups Increased steric hindrance, enhanced lipophilicity, potential for specific intermolecular interactions.
Methyl group Minor modification to steric and electronic properties compared to the cyclohexyl groups.
Long fatty acid chains Hydrophobicity, surface activity, potential for self-assembly.

Development of Xanthine (B1682287) Derivatives

The xanthine scaffold is a key component in many biologically active molecules. biointerfaceresearch.comnih.gov The synthesis of xanthine derivatives often involves the introduction of various substituents at different positions on the purine (B94841) ring system to modulate their pharmacological properties.

Cyclohexylamine (B46788) Fragment Incorporation at N1 and C8 Positions

The steric bulk of this compound might pose a challenge for its direct incorporation into the xanthine core, particularly at positions that are sensitive to steric hindrance. However, the general principles of xanthine derivative synthesis allow for the possibility of using bulky secondary amines under specific reaction conditions.

Influence on Physicochemical and Biological Properties of Methylxanthines

The introduction of a bulky and lipophilic fragment like the dicyclohexylmethyl group would be expected to have a profound impact on the physicochemical and biological properties of the resulting methylxanthine derivative.

| Biological Activity | Novel or modified pharmacological profile. | The unique structural features could lead to interactions with different biological targets or altered activity at known targets. |

Formation of Salts and Ionic Compounds

As a tertiary amine, this compound can readily undergo acid-base reactions to form salts. It can also be a precursor for the synthesis of quaternary ammonium (B1175870) salts, which are a class of ionic compounds with a wide range of applications. nih.govmdpi.com

The formation of a hydroiodide salt of this compound has been documented, confirming its basic nature and ability to form stable ionic compounds with strong acids. nordmann.global The general reactivity of amines with acids to form salts is a fundamental concept in organic chemistry. chemicalbook.com

Furthermore, the synthesis of quaternary ammonium salts can be achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. mdpi.com This reaction would result in a positively charged nitrogen atom covalently bonded to four carbon atoms, with a corresponding anion. The properties of these ionic compounds, such as their melting point, solubility, and thermal stability, can be tuned by varying the structure of the alkylating agent and the counter-ion.

Table 3: Examples of Potential Salts and Ionic Compounds

Reactant Product Type Potential Anion/Cation
Hydrochloric acid (HCl) Amine salt N-Cyclohexyl-N-methylcyclohexanaminium cation, Chloride anion
Sulfuric acid (H₂SO₄) Amine salt N-Cyclohexyl-N-methylcyclohexanaminium cation, Sulfate (B86663) or bisulfate anion
Methyl iodide (CH₃I) Quaternary ammonium salt N-Cyclohexyl-N,N-dimethylcyclohexanaminium cation, Iodide anion

The development of ionic liquids, which are salts with low melting points, often involves the use of bulky, asymmetric organic cations, a category that derivatives of this compound could potentially fall into.

Hydroiodide Derivatives

The hydroiodide salt of this compound is formed through the reaction of the tertiary amine with hydroiodic acid (HI). As a tertiary amine, this compound acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the acid. The lone pair of electrons on the nitrogen atom forms a bond with the proton from HI, resulting in the formation of a tertiary ammonium cation, while the iodide ion (I⁻) serves as the counter-ion. This acid-base reaction yields the salt N-Cyclohexyl-N-methylcyclohexanaminium iodide.

General Synthesis Reaction: C₁₃H₂₅N + HI → [C₁₃H₂₅NH]⁺I⁻

While specific research applications for this compound hydroiodide are not extensively documented in publicly available literature, related tertiary amine hydroiodide salts have been investigated as effective bifunctional catalysts. For instance, triethylamine (B128534) hydroiodide has been used to catalyze the fixation of carbon dioxide with epoxides. researchgate.net In such catalytic cycles, the ammonium proton can activate the epoxide, while the iodide anion acts as a nucleophile. researchgate.net This suggests that this compound hydroiodide could be a candidate for similar research, exploring how its bulky cyclohexyl groups might influence catalytic activity and selectivity in organic synthesis.

Comparative Studies with Structural Analogues

The reactivity and functionality of this compound can be better understood by comparing it with its structural analogues: Dicyclohexylamine (B1670486) (DCHA) and N,N-Dimethylcyclohexylamine (dmCHA). The primary difference between these compounds lies in the substituents attached to the nitrogen atom, which significantly influences their steric and electronic properties.

PropertyThis compoundDicyclohexylamine (DCHA)N,N-Dimethylcyclohexylamine (dmCHA)
Amine TypeTertiarySecondaryTertiary
FormulaC₁₃H₂₅N nih.govC₁₂H₂₃N wikipedia.orgC₈H₁₇N nist.gov
Molecular Weight195.34 g/mol nih.gov181.32 g/mol wikipedia.org127.23 g/mol nist.gov
N-SubstituentsTwo Cyclohexyl, One MethylTwo Cyclohexyl, One HydrogenOne Cyclohexyl, Two Methyl

Dicyclohexylamine (DCHA) is a secondary amine featuring two cyclohexyl groups attached to the nitrogen atom. wikipedia.org Unlike the tertiary this compound, DCHA possesses a hydrogen atom bonded to the nitrogen. This structural difference is fundamental to its reactivity.

Nucleophilicity and Basicity: As a secondary amine, DCHA is a strong organic base. wikipedia.org However, the presence of two bulky cyclohexyl groups creates significant steric hindrance around the nitrogen atom, which can impede its ability to act as a nucleophile in certain reactions compared to less hindered amines.

Reactivity: The N-H bond in DCHA allows it to undergo reactions characteristic of secondary amines, such as acylation to form amides and reaction with aldehydes and ketones to form enamines. These pathways are not available to tertiary amines like this compound.

N,N-Dimethylcyclohexylamine (dmCHA), also known as N-Cyclohexyldimethylamine, is a tertiary amine like the parent compound but with a different substitution pattern: one cyclohexyl group and two methyl groups. nih.gov

Steric Hindrance: Compared to this compound, dmCHA is significantly less sterically hindered. The replacement of a bulky cyclohexyl group with a small methyl group makes the nitrogen's lone pair of electrons more accessible to electrophiles.

Applications: Due to its strong basicity and accessible nature, dmCHA is used as a catalyst, particularly for polyurethane foams. nih.govatamankimya.com

The nature of the alkyl groups attached to the nitrogen atom in cyclohexylamine derivatives dictates their chemical behavior through a combination of steric and electronic effects.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. This generally increases the basicity of the amine. Consequently, the tertiary amines, this compound and dmCHA, are typically stronger bases than the secondary amine, DCHA. The combined inductive effect of two cyclohexyl groups and one methyl group in the parent compound makes it a strong base.

Steric Effects: The size of the substituent groups has a profound impact on reactivity.

This compound has two large cyclohexyl groups, creating significant steric bulk that can hinder its approach to an electrophilic center.

DCHA is similarly hindered by two cyclohexyl groups.

dmCHA is the least sterically hindered of the three, as the two methyl groups are much smaller than a cyclohexyl ring. This lower steric hindrance often translates to higher reaction rates in nucleophilic substitution reactions. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of N Cyclohexyl N Methylcyclohexanamine

Quantum Mechanical Characterization

Density Functional Theory (DFT) Calculations

There are no published studies detailing Density Functional Theory (DFT) calculations for N-Cyclohexyl-N-methylcyclohexanamine. Such calculations would typically provide valuable data on the molecule's optimized geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. Without these dedicated studies, quantitative data for these characteristics remain unavailable.

Electronic Structure and Molecular Orbitals

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. Currently, there is no specific research available that maps the molecular orbitals or quantifies the HOMO-LUMO energy gap for this compound.

Prediction of Reactivity and Stability

Theoretical predictions of a molecule's reactivity and stability often stem from quantum mechanical calculations. Descriptors such as molecular electrostatic potential (MEP) maps and Fukui functions, which identify sites susceptible to electrophilic or nucleophilic attack, have not been computationally determined for this compound in the existing literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Conformational Analysis of Cyclohexyl Rings

The presence of two cyclohexyl rings suggests a complex conformational landscape for this compound, involving various chair, boat, and twist-boat conformers and the orientation of the methyl group. However, no specific molecular modeling or simulation studies have been published that analyze the relative energies of these conformers or the energy barriers for ring interconversion for this particular molecule.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution would be influenced by its interactions with solvent molecules. Molecular dynamics simulations are the standard tool for investigating these effects, providing insights into solvation shells and interaction energies. To date, no simulation studies have been reported that focus on the intermolecular interactions or solvent effects of this compound.

(Q)SAR Applications for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity, physicochemical properties, and environmental fate of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between the chemical structure and a specific property or activity. ajrconline.org For a compound like this compound, (Q)SAR models could theoretically be employed to predict a wide range of behaviors without the need for extensive laboratory testing.

For this compound, potential applications of (Q)SAR could include:

Prediction of Physicochemical Properties: Models could estimate properties like boiling point, vapor pressure, water solubility, and the octanol-water partition coefficient (LogP), which are crucial for understanding its environmental distribution. nih.gov

Toxicity Assessment: In silico toxicology models could predict potential adverse effects, such as mutagenicity, carcinogenicity, or developmental toxicity, by comparing its structural alerts to those of known toxic compounds. nih.gov

Environmental Fate and Ecotoxicity: (Q)SARs are used to predict biodegradability and potential toxicity to aquatic organisms, helping to assess the environmental risk profile of a chemical. nih.gov

Although dedicated (Q)SAR model data for this compound is not published, computational chemistry provides predicted values for several key molecular descriptors. These values, while not derived from a formal (Q)SAR model, are calculated based on the compound's structure and are the type of data used to build such models.

Table 1: Computationally Predicted Properties of this compound

PropertyPredicted ValueSource
Molecular Weight195.35 g/mol ChemScene
LogP (Octanol-Water Partition Coefficient)3.5836ChemScene
Topological Polar Surface Area (TPSA)3.24 ŲChemScene
Hydrogen Bond Acceptors1ChemScene
Hydrogen Bond Donors0ChemScene
Rotatable Bonds2ChemScene

These predicted properties offer insights into the potential behavior of this compound. For instance, the high LogP value suggests a tendency to be lipophilic, meaning it is more likely to associate with fatty tissues in organisms and organic matter in the environment. youtube.com The low TPSA and absence of hydrogen bond donors indicate limited polarity, which would influence its solubility and permeability across biological membranes. wikipedia.org These computational predictions serve as a preliminary assessment in the absence of experimental data or specific (Q)SAR studies.

Environmental Fate and Degradation Pathways of N Cyclohexyl N Methylcyclohexanamine

Environmental Occurrence and Distribution

The presence of N-Cyclohexyl-N-methylcyclohexanamine in the environment is primarily linked to anthropogenic sources. Its distribution is influenced by its physical and chemical properties, which dictate its partitioning between soil, water, and air.

This compound has been identified as a component of organic chemicals that leach from tire wear particles (TWPs). digitellinc.com TWPs are generated from the abrasion of tires against road surfaces and represent a significant source of microplastics and associated chemical pollutants in the environment. digitellinc.com These particles can be transported into aquatic ecosystems through surface runoff, where the leached chemicals can become bioavailable. digitellinc.com

Nontargeted analysis of leachates from laboratory-generated tire tread particles has tentatively identified this compound among a complex mixture of 61 leached compounds. digitellinc.com The study highlights the role of TWPs as a continuous source of a diverse range of organic chemicals to aquatic environments. digitellinc.com

Table 1: Detection of this compound in Environmental Samples

Sample Type Finding

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as sunlight (photoirradiation), water (hydrolysis), and reaction with other chemical species (oxidation).

Studies have investigated the photochemical fate of compounds found in tire wear particle leachates, including this compound. digitellinc.com In experiments where leachates were exposed to simulated sunlight for 72 hours, the fluorescence properties of the various compounds were tracked to monitor their transformation. digitellinc.com While the study confirmed that this compound is subject to photochemical transformation, detailed information regarding the specific transformation products, degradation kinetics, and quantum yield for this particular compound is not extensively detailed in the available literature. digitellinc.com

Table 2: Photochemical Transformation of this compound

Process Observation

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence. Based on available scientific literature, specific studies detailing the hydrolysis pathways and rates of this compound under various environmental pH and temperature conditions could not be identified.

Biotic Degradation Mechanisms and Biotransformation

Biotic degradation involves the breakdown of organic compounds by microorganisms. This can be a primary mechanism for the removal of chemicals from the environment. A thorough review of the scientific literature did not yield specific studies on the biotic degradation or biotransformation of this compound. Information regarding the microorganisms capable of degrading this compound, the metabolic pathways involved, and the resulting metabolites is currently lacking.

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism and concentrate in its tissues. This is often predicted using the octanol-water partition coefficient (LogP or Log Kₒw). A higher LogP value generally indicates a greater potential for a substance to accumulate in fatty tissues.

For this compound, there is no specific experimental data on bioaccumulation or bioconcentration factors (BCF) available in the reviewed literature. fishersci.com However, computational models have been used to estimate its LogP value.

Table 1: Physicochemical Properties Related to Bioaccumulation Potential of this compound

Property Value Source
Molecular Formula C₁₃H₂₅N nih.gov
Molecular Weight 195.35 g/mol nih.gov

The calculated LogP value of approximately 3.58 suggests that this compound has a moderate potential for bioaccumulation in aquatic organisms. chemscene.com Chemicals with a LogP between 3 and 4 are considered to have some bioaccumulative properties. However, without experimental BCF data from studies on fish or other aquatic organisms, this remains a theoretical prediction.

Environmental Impact Assessment Methodologies for Amines

Assessing the environmental impact of amines like this compound involves a combination of monitoring environmental compartments and studying the products formed as the parent compound degrades.

Environmental Monitoring and Field Studies

Specific environmental monitoring data and field studies for this compound are not available in the public domain. The detection and quantification of such specific organic compounds in complex environmental matrices like water, soil, or sediment require sophisticated analytical methodologies.

Generally, the monitoring of amines in the environment involves the following techniques:

Sample Preparation: Extraction of the target analyte from the environmental matrix using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Analytical Separation and Detection: The most common techniques for analyzing similar organic compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity needed to detect trace levels of contaminants.

In the absence of dedicated studies, the actual environmental concentration of this compound remains unknown.

Assessment of Transformation Products

Information regarding the specific transformation products of this compound resulting from environmental degradation processes is currently unavailable in scientific literature. The identification of such products is crucial for a complete environmental risk assessment, as they can sometimes be more toxic or persistent than the original compound.

The standard methodology for assessing transformation products involves:

Laboratory Degradation Studies: Conducting controlled experiments that simulate environmental conditions (e.g., aerobic or anaerobic biodegradation, photolysis, hydrolysis) to generate detectable quantities of transformation products.

Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry (HRMS) coupled with liquid or gas chromatography to identify the chemical structures of unknown metabolites and degradation products formed during these studies.

Without such targeted research, the identity and potential impact of any this compound transformation products in the environment cannot be determined.

Table 2: List of Compounds Mentioned

Compound Name

Advanced Applications in Materials Science

Influence on Conductivity and Self-Assembly Behavior in Materials

The specific influence of N-Cyclohexyl-N-methylcyclohexanamine on the conductivity of materials is not extensively detailed in dedicated research literature. Conductive polymers are a class of organic materials with electronic conductivity stemming from delocalized electrons across a conjugated backbone mdpi.com. These materials are utilized in electronic devices, sensors, and anti-corrosion coatings mdpi.com. While this compound is not a conductive polymer itself, its role as a catalyst or reagent in polymerization could potentially influence the final properties of such materials.

Application in Specialized Polymer Formulations

This compound has established applications as a catalyst in the formulation of specialized polymers, particularly polyurethanes and epoxy resins ohans.com. As a tertiary amine, it functions as a potent catalyst for polymerization and curing reactions. In the production of polyurethane foams, elastomers, and coatings, tertiary amine catalysts are crucial for promoting the reaction between isocyanates and polyols. The catalytic activity of this compound can influence reaction rates, curing times, and the final physical properties of the polyurethane product ohans.com.

In addition to its catalytic roles, the compound is employed as a chemical intermediate and base in various organic reactions that can be part of polymer synthesis chemicalbook.com. For instance, it has been used as a base during palladium-catalyzed cyclization reactions to create specific molecular structures chemicalbook.com. Its utility as a reagent is also noted in the preparation of internal standards for mass spectrometry through double carbonylation reactions, highlighting its role in facilitating complex organic synthesis which can be foundational for creating novel monomers or polymer additives chemicalbook.com.

Table 1: Applications of this compound in Polymer Science
Application AreaSpecific RolePolymer SystemReference
CatalysisPolymerization and Curing CatalystPolyurethanes ohans.com
CatalysisCuring CatalystEpoxy-based plastics ohans.com
Chemical SynthesisReagent/BaseUsed in Pd-catalyzed cyclization and carbonylation reactions for creating complex organic molecules chemicalbook.com

Corrosion Inhibition Mechanisms

This compound is identified as a suitable corrosion inhibitor ohans.com. Organic corrosion inhibitors function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment icrc.ac.iricrc.ac.ir. The effectiveness of organic inhibitors, particularly those containing heteroatoms like nitrogen, oxygen, or sulfur, is attributed to their ability to interact with the metal surface icrc.ac.irmdpi.com.

While specific studies detailing the inhibition efficiency and mechanism of this compound are not prevalent, the mechanism can be inferred from research on analogous cyclohexylamine (B46788) derivatives and other organic amine inhibitors. The primary mechanism involves the adsorption of the inhibitor molecule onto the metal surface, which can occur through two main processes: physisorption and chemisorption icrc.ac.iraun.edu.eg.

Physisorption: This process involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine group of a molecule like this compound would be protonated, allowing it to adsorb onto a negatively charged metal surface (covered by anions from the acid) icrc.ac.iraun.edu.eg.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom in the this compound molecule can be donated to the vacant d-orbitals of iron atoms on a steel surface, leading to the formation of a stable, protective film icrc.ac.irmdpi.com.

Studies on related cyclohexanamine Schiff base derivatives have shown them to be effective mixed-type inhibitors for C-steel in acidic solutions, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions aun.edu.eg. The efficiency of these inhibitors increases with concentration, and their adsorption behavior often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface icrc.ac.iraun.edu.eg. The presence of the bulky, hydrophobic cyclohexyl groups contributes to creating a more effective surface barrier against corrosive species icrc.ac.iraun.edu.eg.

Table 2: Corrosion Inhibition Findings for Analogous Cyclohexylamine Derivatives
Inhibitor CompoundMetal/EnvironmentKey FindingsAdsorption MechanismReference
(Z)-N-cyclohexyl-1-phenylethan-1-imineC-steel in 1 M HClMixed-type inhibitor with 91.1% efficiency at 0.001 M.Physisorption, follows Langmuir adsorption isotherm. aun.edu.eg
(E)-N'-cyclohexyl-N-hydroxybenzimidamideC-steel in 1 M HClMixed-type inhibitor with 94.4% efficiency at 0.001 M.Physisorption, follows Langmuir adsorption isotherm. aun.edu.eg
N-cyclohexyl-N'-phenyl thioureaMild steel in HClExcellent anodic inhibitor.Adsorption follows Temkin's adsorption isotherm. researchgate.net
4-cyclohexyl-3-thiosemicarbazideMild steel in 1 M HClUp to 95% efficiency at 0.5 mM. Efficiency decreases with rising temperature.Mixed physisorption and chemisorption, follows Langmuir isotherm. icrc.ac.ir

Analytical Methodologies and Characterization Techniques in N Cyclohexyl N Methylcyclohexanamine Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of N-Cyclohexyl-N-methylcyclohexanamine. By interacting with the molecule at a quantum level, these methods offer insights into the connectivity of atoms and the nature of the chemical bonds present.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. Both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show complex multiplets in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the two cyclohexyl rings. The protons on the carbon adjacent to the nitrogen atom would appear at a slightly downfield chemical shift compared to the other cyclohexyl protons. The N-methyl group would exhibit a singlet in a region characteristic for N-alkyl protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum for N,N-Dicyclohexylmethylamine, a synonym for this compound, reveals several distinct peaks corresponding to the different carbon environments within the two cyclohexyl rings and the methyl group. The carbon atoms directly bonded to the nitrogen atom (the methine carbons of the cyclohexyl rings and the methyl carbon) are deshielded and thus appear at a higher chemical shift compared to the other aliphatic carbons.

Table 1: Representative ¹³C-NMR Spectral Data for this compound (Data interpreted from available spectral images for N,N-Dicyclohexylmethylamine)

Chemical Shift (ppm)Assignment
~58C-N (Cyclohexyl)
~35N-CH₃
~30-25CH₂ (Cyclohexyl)
~26CH₂ (Cyclohexyl)

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

FTIR Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound, the FTIR spectrum would be characterized by the absence of N-H stretching vibrations (typically seen in the 3300-3500 cm⁻¹ region for primary and secondary amines), confirming its tertiary amine nature. The spectrum would be dominated by strong C-H stretching and bending vibrations from the cyclohexyl and methyl groups.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H StretchAliphatic (Cyclohexyl & Methyl)
1470-1440C-H BendCH₂ (Cyclohexyl)
1380-1365C-H BendCH₃
1260-1000C-N StretchTertiary Amine

Mass Spectrometry (GC×GC/TOF-MS, Electron Ionization Mass Spectrometry) for Identification and Transformation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This would lead to the loss of a cyclohexyl radical or a methyl radical, resulting in characteristic fragment ions.

GC×GC/TOF-MS: Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) is a highly sophisticated technique used for the analysis of complex mixtures. While specific studies on this compound using this technique are not widely published, its application would be invaluable for studying the transformation products of this compound in various chemical or environmental matrices. The high resolving power of GC×GC would allow for the separation of closely related transformation products, and the high-speed data acquisition and mass accuracy of TOF-MS would enable their confident identification. For instance, a study on the determination of N-nitroso-N-methylcyclohexylamine, a potential transformation product, in an active pharmaceutical ingredient utilized a highly sensitive GC-MS/MS method for quantification. sielc.com This highlights the utility of advanced MS techniques in studying the transformation of related structures.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reverse-phase HPLC method can be employed for the analysis of this compound, also known as (Cyclohexylmethyl)cyclohexylamine. One such method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile acid such as formic acid would be used instead of phosphoric acid. This method is scalable and can be used for the isolation of impurities in preparative separation, making it suitable for purity assessment.

Table 3: Exemplar HPLC Method Parameters for this compound

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)
ModeReverse Phase
ApplicationPurity analysis, Impurity isolation

Note: Specific gradient conditions, flow rates, and detector settings would be optimized for a given application.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for determining the purity of this compound and for monitoring its synthesis. A certificate of analysis for N,N-Dicyclohexylmethylamine indicates a purity of 99.16% as determined by GC, demonstrating the utility of this technique for quality control. nih.gov

For reaction monitoring, a GC method would involve periodically taking aliquots from the reaction mixture, quenching the reaction, and analyzing the sample to determine the consumption of reactants and the formation of the product. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The method parameters, including the temperature program, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID), would be optimized to achieve good separation of all components of interest.

Table 4: General GC Method Parameters for the Analysis of this compound

ParameterTypical Condition
ColumnCapillary column (e.g., DB-1MS or similar)
Carrier GasHelium
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection ModeSplit/Splitless
ApplicationPurity assessment, Reaction monitoring

Note: The temperature program and other specific parameters would need to be developed and validated for each specific application.

Fluorescence Spectroscopy for Tracking Chemical Transformations

Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed to monitor the chemical transformations of fluorescent molecules, or fluorophores. mdpi.com The process involves exciting a molecule with ultraviolet or visible light, causing it to move to a higher electronic energy state. As it returns to its ground state, it emits light at a longer wavelength, and this emitted light is measured. dtu.dk For a compound like this compound, which is a secondary aliphatic amine, inherent fluorescence may be limited. libretexts.orgnih.gov However, its transformation products, or the reactants it interacts with, could be fluorescent. This allows the technique to be used to track reaction kinetics, identify intermediates, and monitor degradation pathways. researchgate.netntnu.no For instance, if this compound were to react with an aromatic compound or undergo oxidation to form a fluorescent product, the change in fluorescence intensity over time would directly correlate with the rate of the transformation.

Excitation-Emission-Matrix (EEM) spectroscopy is an advanced fluorescence technique that provides a comprehensive "fingerprint" of a sample's fluorescent components. nih.govresearchgate.net Instead of using a single excitation wavelength, an EEM is generated by scanning a range of excitation wavelengths and recording the corresponding emission spectra for each. mdpi.com The result is a three-dimensional contour plot showing fluorescence intensity as a function of both excitation and emission wavelengths. nih.gov

In the context of studying this compound transformations, EEMs would be invaluable for resolving complex mixtures without prior separation. For example, if the degradation of this compound produced multiple fluorescent byproducts, EEM analysis could potentially distinguish them. Each unique fluorescent component would appear as a distinct peak or region in the EEM contour plot. uwm.edu By collecting EEMs at different time points during a chemical reaction, one could observe the disappearance of reactant peaks and the emergence of product peaks, providing a detailed map of the transformation process. nih.gov

The table below illustrates a hypothetical EEM peak list for monitoring a transformation involving an amine. The peaks are characteristic of different types of fluorescent organic molecules that could be present as reactants, intermediates, or products.

Component IDExcitation (nm)Emission (nm)Associated Compound Type (Illustrative)
C1275340Protein-like (e.g., Tryptophan-like)
C2230310Aromatic Byproduct Group 1
C3250450Humic-like Degradation Product
C4280360Aromatic Byproduct Group 2

This is an interactive data table. You can sort and filter the data.

While EEM provides a rich dataset, visually interpreting overlapping fluorescent signals from multiple components can be challenging. Parallel Factor Analysis (PARAFAC) is a powerful chemometric modeling technique used to deconstruct complex EEM datasets into their individual, underlying fluorescent components. nih.govdtu.dkcmu.edu PARAFAC is a multi-way decomposition method that mathematically resolves the EEM data array into a set of "trilinear" components, each representing a single, theoretical fluorophore. cmu.eduresearchgate.net

For each identified component, the PARAFAC model provides:

An Emission Spectrum: The fluorescence emission profile of the component.

An Excitation Spectrum: The fluorescence excitation profile of the component.

A Concentration Score: A value proportional to the relative concentration of that component in each sample. dtu.dk

When applied to a time-series experiment tracking the transformation of this compound, PARAFAC could mathematically separate the spectral signatures of the initial reactants, various intermediates, and final products. wiley.comnih.gov By plotting the concentration scores of each component over time, one could obtain kinetic profiles for each distinct chemical species involved in the reaction, even if their spectra were heavily overlapping in the raw EEM data. nih.gov This approach allows for quantitative monitoring of chemical transformations in complex systems without the need for chromatographic separation. nih.gov

The following table shows a hypothetical output from a PARAFAC model applied to a degradation study. The "Fmax Score" represents the relative concentration of each fluorescent component identified by the model at different time points.

Sample Time (hours)Component 1 (Reactant) FmaxComponent 2 (Intermediate) FmaxComponent 3 (Product) Fmax
01.250.010.05
120.850.450.25
240.400.650.55
480.100.200.95
720.020.051.15

This is an interactive data table. You can sort, filter, and visualize the data to see the kinetic trends.

Future Research Directions and Emerging Areas

Development of Highly Selective Catalytic Systems

Promising avenues include the use of manganese pincer complexes, which have shown efficacy in the selective N-alkylation of amines with alcohols under mild conditions. nih.gov Another area of exploration is the application of in situ rehydrated titanium hydroxide (B78521) as a heterogeneous catalyst, which has demonstrated high selectivity to secondary amines from primary amines and could be adapted for tertiary amine synthesis. acs.org The development of catalysts that operate under greener conditions, for instance, using benign solvents and lower temperatures, is a key objective. rsc.org The "hydrogen borrowing" or "hydrogen autotransfer" methodology, which enables the atom-efficient creation of carbon-nitrogen bonds, is a particularly promising strategy for sustainable amine synthesis. nih.gov

Catalyst TypePotential Advantages for N-Cyclohexyl-N-methylcyclohexanamine SynthesisKey Research Focus
Manganese Pincer ComplexesHigh selectivity in N-alkylation, use of earth-abundant metal. nih.govOptimization for methylation of dicyclohexylamine (B1670486).
Titanium HydroxideHeterogeneous nature for easy separation, high activity. acs.orgCatalyst stability and reusability over multiple cycles.
In-situ Generated CatalystsAvoids handling of sensitive catalysts, can be highly active.Control over catalyst formation and activity.
PhotocatalystsUse of light energy, potential for mild reaction conditions.Development of visible-light-active catalysts.

Exploration of Novel Derivatives with Enhanced Properties

The core structure of this compound provides a versatile scaffold for the development of novel derivatives with enhanced or specialized properties. While research on derivatives of this specific compound is nascent, studies on related cyclohexylamine (B46788) structures indicate the potential for significant functional improvements through structural modification. guidechem.com Future work in this area will likely focus on introducing various functional groups to the cyclohexyl rings or modifying the methyl group to tailor the molecule's physical and chemical properties for specific applications.

For instance, the introduction of hydroxyl or carboxyl groups could enhance solubility in aqueous systems, which is beneficial for applications in water treatment or as corrosion inhibitors. guidechem.com The synthesis of derivatives with altered steric and electronic properties could lead to catalysts with improved activity and selectivity in polyurethane foam production. mdpi.com Furthermore, the exploration of structure-activity relationships (SAR) will be crucial in guiding the design of new derivatives. By systematically modifying the structure and evaluating the impact on performance, researchers can develop a deeper understanding of how molecular architecture influences function.

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the chemical industry, and the production of this compound is no exception. Future research will prioritize the integration of sustainable practices throughout the lifecycle of this compound, from its synthesis to its application and eventual disposal. A key focus will be on improving the atom economy of its synthesis, which is a measure of how efficiently atoms from the reactants are incorporated into the final product. rsc.org

The use of renewable feedstocks and greener solvents is another critical aspect of sustainable production. rsc.org Research into catalytic systems that can utilize biomass-derived alcohols for the N-alkylation step could significantly reduce the environmental footprint of the synthesis process. Additionally, the development of processes that minimize waste generation and energy consumption will be paramount. This includes the use of highly efficient and recyclable catalysts, as well as the design of reaction pathways that avoid the use of toxic or hazardous reagents. rsc.org A techno-economic analysis of these green production routes will be essential to ensure their industrial viability. mdpi.comresearchgate.nete3s-conferences.orgrsc.orgosti.gov

In-depth Mechanistic Studies of Environmental Transformations

Understanding the environmental fate of this compound is crucial for ensuring its responsible use. Future research in this area will involve in-depth mechanistic studies of its environmental transformations, including both abiotic and biotic degradation pathways. up.pt While information on the environmental persistence of this specific compound is limited, studies on other aliphatic amines can provide a framework for investigation. researchgate.net

Key research questions will include identifying the primary degradation products and the microorganisms capable of metabolizing the compound. The potential for bioaccumulation in aquatic and terrestrial ecosystems will also need to be assessed. Techniques such as photocatalytic degradation, which utilizes semiconductor catalysts and light to break down organic pollutants, may be explored as a potential remediation strategy for any environmental contamination. dntb.gov.uaresearchgate.netmdpi.comnih.gov A thorough understanding of these transformation processes will be essential for conducting comprehensive environmental risk assessments. up.ptecetoc.orgresearchgate.net

Advanced Computational Design of this compound Analogues for Specific Applications

Advanced computational tools offer a powerful approach to accelerate the discovery and design of novel this compound analogues with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can provide valuable insights into how molecular structure influences function, thereby guiding the synthesis of new compounds with enhanced performance. researchgate.netmdpi.comnih.gov

QSAR models can be developed to predict the catalytic activity of different analogues in polyurethane foam formation, helping to identify promising candidates for synthesis and testing. researchgate.net MD simulations can be used to study the interactions of these molecules at a molecular level, for example, to understand how they function as corrosion inhibitors or to model their behavior in different solvent systems. mdpi.comresearchgate.net Computational Fluid Dynamics (CFD) can also be employed to optimize reactor design for the synthesis of these amines, leading to improved efficiency and yield. mdpi.comresearchgate.netutp.edu.mymdpi.comresearchgate.net By leveraging these in silico methods, researchers can significantly reduce the time and resources required for the development of new and improved this compound analogues for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Cyclohexyl-N-methylcyclohexanamine in laboratory settings?

  • Answer : Researchers must use full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and impermeable lab coats. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors or aerosols. Storage should be in sealed containers at 2–8°C, away from strong acids/oxidizers and ignition sources. Emergency eyewash stations and safety showers must be accessible .

Q. What synthetic routes are available for this compound, and what are their key reaction conditions?

  • Answer : Two primary routes are documented:

  • Amide Reduction : Reduction of N,N-Dimethylcyclohexanecarboxamide using lithium aluminum hydride (LiAlH₄) in anhydrous ether. This yields the target compound with high purity .
  • Enzymatic Synthesis : Employing ketone substrates, imine reductases, and cofactors (e.g., NADP⁺) in tris buffer (pH 9.0) for stereoselective synthesis. Yields range from 45% to 77% depending on substrate/enzyme pairing .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Answer : Key properties include a boiling point of 262.7°C (at 760 mmHg), density of 0.9±0.1 g/cm³, and flash point of 110.6°C. It is classified as corrosive (GHS05/07) and harmful if swallowed (H302/H314). These properties dictate solvent selection, reaction temperature limits, and hazard mitigation strategies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in carcinogenicity classifications of this compound across regulatory bodies?

  • Answer : IARC identifies it as a confirmed carcinogen, while ACGIH/NTP/OSHA classify components ≥0.1% as non-carcinogenic. To resolve this, researchers should:

  • Conduct in vitro genotoxicity assays (e.g., Ames test) to assess mutagenic potential.
  • Perform chronic exposure studies in model organisms to evaluate tumorigenicity.
  • Analyze batch-specific impurities, as conflicting classifications may arise from variable compositions .

Q. What methodological approaches are recommended for analyzing the environmental persistence of this compound given limited ecological data?

  • Answer : Propose a tiered assessment:

  • Biodegradation Studies : Use OECD 301/310 tests to measure mineralization rates in soil/water systems.
  • Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (current experimental logP: 4.18) and potential for biomagnification.
  • Soil Mobility Assays : Column chromatography to determine adsorption coefficients (Kd) in different soil types .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer : Optimization strategies include:

  • Catalyst Screening : Test alternatives to LiAlH₄ (e.g., NaBH₄ with additives) for safer reduction conditions.
  • Solvent Optimization : Replace benzene (toxic) with toluene or THF in amidation steps to enhance reaction efficiency.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for amide formation, followed by low-temperature hydrolysis to minimize side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under storage conditions?

  • Answer : While safety sheets state stability at 2–8°C, decomposition risks are noted under prolonged heat or acidic/alkaline conditions. Researchers should:

  • Monitor degradation via GC-MS over time under varying temperatures/pH.
  • Use stabilizers (e.g., antioxidants) in long-term storage trials and validate shelf life through accelerated stability testing .

Methodological Gaps

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

  • Answer : Prioritize:

  • Chromatography : HPLC with UV/Vis detection for purity analysis (retention time: ~8–10 mins in C18 columns).
  • Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, especially for distinguishing cyclohexyl vs. methyl substituents.
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to identify trace impurities and verify molecular ion peaks (m/z 195.1987) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-methylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-methylcyclohexanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.